1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of “1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is 190.67 . The InChI code for this compound is 1S/C8H14N2O.ClH/c11-7-8(3-6-10-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H .
Physical And Chemical Properties Analysis
“1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
- Necroptosis Inhibitors : This compound has been mentioned in the context of the discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis . Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the available information.
- Necroptosis Inhibitors : This compound has been mentioned in the context of the discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis . Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the available information.
- Necroptosis Inhibitors : This compound has been mentioned in the context of the discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis . Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the available information.
Safety And Hazards
properties
IUPAC Name |
1,1-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-9(2)10(7-8(13)12-9)3-5-11-6-4-10;/h11H,3-7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPANMAOYOPQBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CC(=O)N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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